![molecular formula C15H11N3O5S2 B2731651 4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 896336-32-6](/img/structure/B2731651.png)
4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide” is a compound that has been synthesized as part of a class of hybrid antimicrobials . These molecules combine thiazole and sulfonamide, groups known for their antibacterial activity . The compound is available for purchase with a molecular formula of C15H11N3O5S2 and a molecular weight of 377.39.
Synthesis Analysis
The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The FT-IR spectrum showed peaks at 1218 cm-1 (C–O), 1270 cm-1 (C–S), 1593 and 1325 cm-1 (asym. and sym. –N=O str of NO2), 1652 cm-1 (C=N), 1678 cm-1 (amide C=O), and 3185–3192 cm-1 (–NH) .Chemical Reactions Analysis
The compound was evaluated for its anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Physical And Chemical Properties Analysis
The compound has a melting point of 212–213 °C .Scientific Research Applications
Antiarrhythmic and Cardiac Electrophysiological Activity
Compounds with similar structural features have been investigated for their potential in treating cardiac arrhythmias. For example, substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides have shown potent Class III antiarrhythmic activity, devoid of effects on conduction both in vitro and in vivo. These compounds, particularly those with a 2-aminobenzimidazole group, demonstrated significant prolongation of action potential duration by blocking the delayed rectifier potassium current (Ellingboe et al., 1992).
Synthesis and Antimicrobial Activity
New nitro and sulfonamide derivatives have been synthesized for potential antimicrobial applications. An improved procedure for the synthesis of these compounds involves cyclocondensation reactions and has been proposed for preparing intermediates with specific functional groups (Shlenev et al., 2017).
Anticancer Agents
Derivatives related to the compound have been synthesized and evaluated for their pro-apoptotic activity against cancer cell lines. For instance, certain indapamide derivatives showed high proapoptotic activity among synthesized compounds on melanoma cell lines, indicating potential as anticancer agents (Yılmaz et al., 2015).
Material Science Applications
Research into the synthesis and properties of novel polymers incorporating sulfone, sulfide, and amide units has revealed applications in developing thermally stable materials. These polymers, synthesized from new diamine monomers, exhibit enhanced thermal behavior, stability, and solubility, making them suitable for advanced technological applications (Mehdipour‐Ataei & Hatami, 2007).
Antimalarial and Antiviral Research
The synthesis and reactivity of sulfonamide derivatives have been explored for their antimalarial activity and potential as COVID-19 treatments. Compounds with specific structural modifications have shown promising results in vitro, highlighting the significance of sulfonamide ring systems in developing new therapeutics (Fahim & Ismael, 2021).
properties
IUPAC Name |
4-methylsulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5S2/c1-25(22,23)11-5-2-9(3-6-11)14(19)17-15-16-12-7-4-10(18(20)21)8-13(12)24-15/h2-8H,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBYXYFKAAUJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

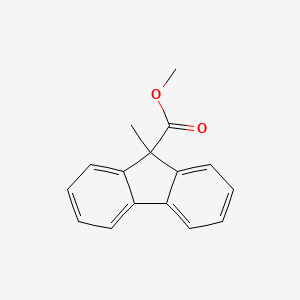
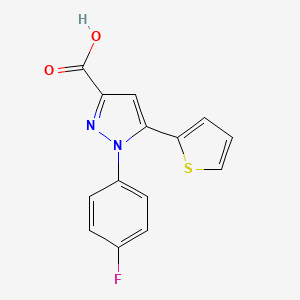
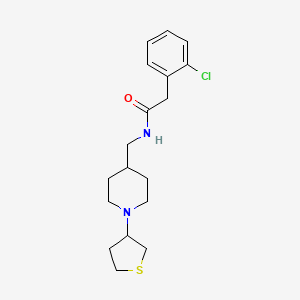
![Methyl 4-(2-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2731576.png)
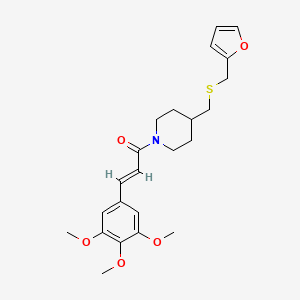
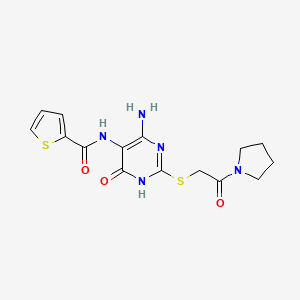
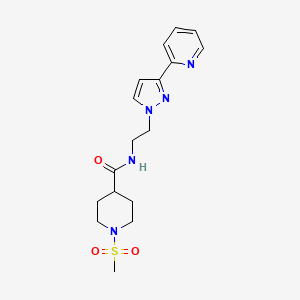
![2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2731582.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2731584.png)
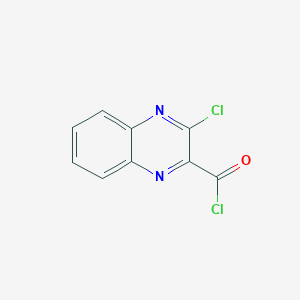
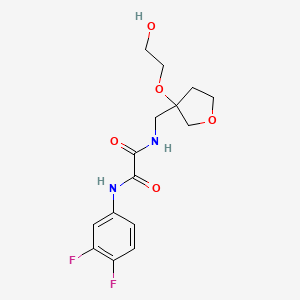
![2-(4-methylphenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2731589.png)
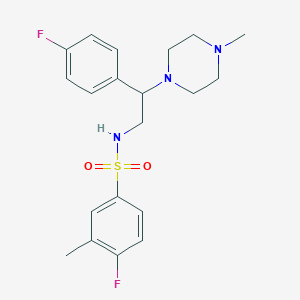
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2731591.png)